3'-Bromo-3-phenylpropiophenone
Overview
Description
3’-Bromo-3-phenylpropiophenone is a chemical compound with the molecular formula C15H13BrO and a molecular weight of 289.17 g/mol It is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a propiophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-3-phenylpropiophenone can be achieved through several methods. One common approach involves the reaction of styrene with 3-bromobenzoic acid . The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained with high yield and purity.
Another method involves the use of acetyl bromide as a raw material, which reacts with an alcohol solvent to generate hydrogen bromide in situ. This hydrogen bromide then reacts with an acrylate compound in a 1,4-addition reaction to produce the 3-bromopropionate compound . This method is advantageous due to its simplicity and the ability to recycle byproducts.
Industrial Production Methods
In an industrial setting, the production of 3’-Bromo-3-phenylpropiophenone may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-3-phenylpropiophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other functional groups such as iodine, fluorine, nitryl, azido groups, sulfhydryl, cyano-groups, hydroxyl groups, alkoxy groups, and sulfonic groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 3’-Bromo-3-phenylpropiophenone include hydrogen bromide, acetyl bromide, and various catalysts such as palladium for coupling reactions . Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of 3’-Bromo-3-phenylpropiophenone depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3’-Bromo-3-phenylpropiophenone has several scientific research applications, including:
Chemistry: It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads
Biology and Medicine: The compound can be used as an intermediate in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of various chemical products and intermediates, contributing to the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3’-Bromo-3-phenylpropiophenone involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-(3-bromophenyl)-3-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTYDZGMRWJHKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643974 | |
Record name | 1-(3-Bromophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866821-66-1 | |
Record name | 1-(3-Bromophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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